molecular formula C8H10N2O3S B1591347 Diazald(R)-N-methyl-d3 CAS No. 42366-72-3

Diazald(R)-N-methyl-d3

Cat. No. B1591347
CAS RN: 42366-72-3
M. Wt: 217.26 g/mol
InChI Key: FFKZOUIEAHOBHW-BMSJAHLVSA-N
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Description

Diazald®-N-methyl-d3, also known as N-Methyl-N-nitroso-p-toluenesulfonamide, is a relatively safe and easily handled precursor to diazomethane . Diazomethane is a toxic and unstable compound . Diazald has become the favored commercially available precursor for the synthesis of diazomethane .


Synthesis Analysis

Diazomethane is generally liberated from Diazald by treatment with a strong base . Upon the addition of a base such as sodium hydroxide or potassium hydroxide and mild heating (65–70 °C) in a mixture of water, diethyl ether, and a high boiling polar cosolvent, the N-nitrososulfonamide undergoes successive elimination reactions to produce diazomethane .


Molecular Structure Analysis

The linear formula for Diazald is CH3C6H4SO2N(CH3)NO . It has a molecular weight of 214.24 .


Physical And Chemical Properties Analysis

Diazald is a light yellow solid with a melting point of 61–62 °C . It has a molar mass of 214.24 g·mol−1 .

Scientific Research Applications

Pesticide Exposure Assessment

Research involving Diazald(N-methyl-d3) includes assessing chronic human exposure to pesticides. A study conducted on the Cretan population utilized hair samples to determine exposure levels to various pesticides, including diazinon. This approach offers valuable insights for epidemiological and clinical studies, aiming to understand the long-term health impacts of pesticide exposure (Tsatsakis, Tzatzarakis, & Tutudaki, 2008).

Environmental and Health Monitoring

Further research explored the reliability of using urinary biomarkers for estimating children's exposure to chlorpyrifos and diazinon. By analyzing the presence of diazinon and its metabolites in environmental and personal media, the study highlights the complexities of accurately assessing exposure levels, contributing to a better understanding of environmental health risks (Morgan, Sheldon, Jones, Croghan, Chuang, & Wilson, 2011).

Therapeutic Uses and Effects

Diazald(N-methyl-d3) and its derivatives have been studied in various therapeutic contexts, including their effectiveness in ethanol detoxification. Comparing different antiglutamatergic strategies with diazepam, a related compound, indicates potential new approaches for managing alcohol withdrawal symptoms, shedding light on the neurochemical pathways involved in addiction and withdrawal processes (Krupitsky, Rudenko, Burakov, Slavina, Grinenko, Pittman, Gueorguieva, Petrakis, Zvartau, & Krystal, 2007).

Pharmacokinetics and Metabolism

The pharmacokinetics and metabolism of diazepam, a compound closely related to Diazald(N-methyl-d3), have been extensively studied, providing insights into its absorption, distribution, metabolism, and excretion. These studies contribute to a deeper understanding of how such compounds are processed by the body and their potential interactions with other substances, thereby informing safer and more effective use in medical treatments (Agurell, Berlin, Ferngren, & Hellstrom, 1975).

Safety And Hazards

Diazald is classified as a skin sensitizer, irritant, and explosive . It’s important to handle it with care to avoid potential hazards .

properties

IUPAC Name

4-methyl-N-nitroso-N-(trideuteriomethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3S/c1-7-3-5-8(6-4-7)14(12,13)10(2)9-11/h3-6H,1-2H3/i2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFKZOUIEAHOBHW-BMSJAHLVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N(N=O)S(=O)(=O)C1=CC=C(C=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101230663
Record name 4-Methyl-N-(methyl-d3)-N-nitrosobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101230663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diazald(R)-N-methyl-d3

CAS RN

42366-72-3
Record name 4-Methyl-N-(methyl-d3)-N-nitrosobenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42366-72-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methyl-N-(methyl-d3)-N-nitrosobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101230663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzenesulfonamide, 4-methyl-N-(methyl-d3)-N-nitroso
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.130.554
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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